molecular formula C8H13ClN2S B2518283 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride CAS No. 2225142-17-4

2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride

Cat. No.: B2518283
CAS No.: 2225142-17-4
M. Wt: 204.72
InChI Key: QSEVEHUNWIMVMJ-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride is a bicyclic heterocyclic compound comprising a seven-membered azepine ring fused with a five-membered thiazole ring. The methyl substituent at position 2 of the thiazole ring and the hydrochloride salt enhance its stability and solubility for pharmacological applications. Its synthesis involves coupling reactions using reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and triethylamine (TEA) in dimethylformamide (DMF), followed by HPLC purification .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.ClH/c1-6-10-7-4-2-3-5-9-8(7)11-6;/h9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVEHUNWIMVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)NCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride typically involves the cyclization of appropriate thiazole and azepine precursors under controlled conditions. One common method includes the reaction of a thiazole derivative with an azepine precursor in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo-Azepine Derivatives

a. 5,6,7,8-Tetrahydro-4H-thiazolo[5,4-d]azepin-2-amine Dihydrochloride (CAS 36085-64-0)

  • Structural Differences : Contains an amine group at position 2 instead of a methyl group. The azepine-thiazole fusion is at positions [5,4-d], altering ring geometry compared to the target compound’s [5,4-b] fusion .
  • Pharmacological Relevance : Safety data highlight its use in biochemical assays, but its amine group may influence receptor binding compared to the methylated analog .

b. 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine Hydrochloride (CymitQuimica Ref: 10-F619201)

  • Marketed as a discontinued product, suggesting challenges in stability or efficacy .
Thiazolo-Pyridine Derivatives

a. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride (CAS 720720-96-7)

  • Core Structure : Replaces the azepine ring with a pyridine ring, reducing ring size and altering electronic properties.
  • Functional Groups : A carboxylic acid at position 2 enhances polarity, contrasting with the methyl group in the target compound. This modification likely impacts solubility and target selectivity .
Tetrahydroquinolone Derivatives (e.g., MJM170, JAG21)
  • Core Structure: Features a tetrahydroquinoline scaffold instead of thiazolo-azepine.
  • Synthesis : Prepared via HPLC and LC-MS, with intermediates validated for purity .
  • Applications : Primarily studied for antimicrobial activity, contrasting with the target compound’s focus on apoptosis in cancer .
Pyrido-Pyridazine Derivatives (Patent: WO2024/54)
  • Structure : Combines pyridine and pyridazine rings (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine).
  • Mechanism : Acts as Bcl-xL inhibitors for cancer therapy, similar to the target compound. However, the absence of a thiazole ring may reduce cross-reactivity with neurological targets .

Comparative Data Table

Compound Name Core Structure Substituents Key Applications Synthesis Method Reference
2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine HCl Thiazolo[5,4-b]azepine Methyl (C2) Pro-apoptotic agents (cancer) TBTU/TEA coupling, HPLC
5,6,7,8-Tetrahydro-4H-thiazolo[5,4-d]azepin-2-amine diHCl Thiazolo[5,4-d]azepine Amine (C2) Biochemical assays Not specified
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid HCl Thiazolo[5,4-c]pyridine Carboxylic acid (C2) Not specified Not specified
MJM170 (Tetrahydroquinolone) Tetrahydroquinoline Variable side chains Antimicrobial agents HPLC/LC-MS validated
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyrido-pyridazine Variable substituents Bcl-xL inhibitors (cancer) Patent-described synthesis

Key Research Findings

  • Structural Impact on Activity : Methyl substituents in thiazolo-azepines improve lipophilicity, enhancing blood-brain barrier penetration for neurological applications, whereas amine or carboxylic acid groups favor solubility for in vitro assays .
  • Synthetic Challenges : Isomeric thiazolo-azepines (e.g., [5,4-b] vs. [4,5-d]) require precise regioselective synthesis, as seen in the discontinued CymitQuimica product .
  • Therapeutic Overlap : Both thiazolo-azepines and pyrido-pyridazines target apoptosis pathways but differ in secondary applications (e.g., neurological vs. immune disorders) .

Biological Activity

2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique fused ring structure combining thiazole and azepine moieties. This compound has shown potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.

  • Molecular Formula: C8H13ClN2S
  • Molecular Weight: 204.72 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1=NC2=C(S1)NCCCC2

The biological activity of this compound is attributed to its interactions with specific molecular targets. Research indicates that this compound may act as an antagonist at dopamine D2 receptors, which are crucial in various neurological conditions such as schizophrenia and Parkinson's disease. Additionally, it may influence cellular signaling pathways and enzyme activities linked to neurotransmitter systems.

Neuropharmacological Effects

Studies have highlighted the potential of this compound in modulating dopamine receptor activity. The inhibitory effects on dopamine D2 receptors suggest that it could be beneficial in treating disorders characterized by dopaminergic dysregulation. For instance:

  • Case Study: A study found that derivatives of this compound exhibited significant binding affinity to dopamine receptors, indicating potential applications in neuropharmacology.

Antimicrobial Properties

In addition to its neurological applications, this compound has been investigated for its antimicrobial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.

  • Research Findings: Various studies have reported moderate antimicrobial activity against several bacterial strains when tested in vitro. The compound's structure appears to enhance its ability to penetrate microbial membranes effectively .

Comparative Analysis with Similar Compounds

The biological activity of 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine can be compared with other thiazole and azepine derivatives:

Compound NameStructureBiological ActivityReference
5-Methyl-4H-thiazolo[5,4-c]pyridineStructureAntimicrobial
4H-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochlorideStructureNeuroprotective
2-Methyl-5-(phenyl)-thiazolo[5,4-b]azepineStructureAnticancer

Synthesis and Derivatives

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine typically involves cyclization reactions between appropriate thiazole and azepine precursors. Common synthetic routes include:

  • Cyclization of hydrazonoyl halides with alkyl carbothioates.
  • Pictet-Spengler reaction , which is noted for constructing pharmacologically relevant compounds efficiently.

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